Bromo-willardiine is synthesized in laboratories and does not occur naturally. The parent compound, willardiine, belongs to a group known as nucleobase amino acids due to its structural relationship with uracil. The classification of bromo-willardiine as an L-alpha-amino acid places it within the broader category of organic compounds that play significant roles in biochemical processes, particularly in neuropharmacology.
The synthesis of bromo-willardiine involves several key steps:
The molecular structure of bromo-willardiine can be described as follows:
The presence of the bromine atom enhances the compound's interaction with ionotropic glutamate receptors, making it a valuable tool for research into receptor function .
Bromo-willardiine participates in various chemical reactions:
The products formed depend on specific reagents and conditions employed during these reactions .
Bromo-willardiine acts primarily as a partial agonist at ionotropic glutamate receptors, specifically targeting AMPA and kainate receptors. Upon binding to these receptors:
The compound's binding affinity is enhanced due to the presence of the bromine atom, which allows for more effective receptor activation compared to its non-brominated counterpart .
Bromo-willardiine exhibits several notable physical and chemical properties:
These properties make bromo-willardiine suitable for various experimental applications in biochemical research .
Bromo-willardiine has significant applications in scientific research:
Bromo-willardiine is systematically named (2S)-2-amino-3-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid. This nomenclature defines the core uracil ring substituted with bromine at position 5, linked via a methylene bridge to the alpha-carbon of an L-alanine moiety [2] [4]. Its molecular formula is C₇H₈BrN₃O₄, with a molecular weight of 278.06 g/mol [2] [4]. The structure integrates a pyrimidine-2,4-dione (uracil) scaffold modified with a 5-bromo substituent and a propanoic acid side chain bearing an alpha-amino group [3] [4].
Bromo-willardiine contains one chiral center at the C2 position of the alanine chain. The biologically active enantiomer is the (S)-isomer, as confirmed by absolute stereochemical designation [3] [4] [7]. The (R)-enantiomer lacks significant activity at ionotropic glutamate receptors due to steric incompatibility with the agonist-binding site [3] [6]. Natural sources and synthetic preparations typically yield racemic mixtures, necessitating chiral resolution to isolate the pharmacologically relevant (S)-form [3] [6].
Table 1: Stereochemical Specifications of Bromo-Willardiine
Property | Specification |
---|---|
Defined Stereocenters | 1 (C2 position) |
Active Configuration | (S)-isomer |
Optical Activity | [α] depends on solvent/concentration |
InChI Stereodescriptor | t4-/m0/s1 (indicating S-configuration) |
InChIKey Stereospecificity | AEKIJKSVXKWGRJ-BYPYZUCNSA-N (S-enantiomer) |
Bromo-willardiine is a polar molecule due to its carboxylic acid, amino, and uracil carbonyl groups. It exhibits moderate aqueous solubility, enhanced in alkaline buffers via deprotonation of the carboxylic acid group (pKa ~2.97 for the carboxyl group; pKa ~9.76 for the amino group, extrapolated from willardiine data) [3]. The bromine atom increases lipophilicity compared to unsubstituted willardiine (log P = -4.4 for willardiine vs. ~-3.8 estimated for bromo-willardiine) [3]. Solid-state stability is typical for amino acids, but solutions are sensitive to prolonged UV exposure due to the uracil chromophore. Crystallographic data confirms that the uracil ring and alanine backbone adopt a planar conformation, with intramolecular hydrogen bonding stabilizing the zwitterionic form in the solid state [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR (D₂O, predicted): δ 7.45 (s, 1H, H-6), 4.50 (t, 1H, H-2), 4.10 (d, 2H, N-CH₂), 3.30–3.60 (m, 2H, alanine CH₂) [2] [4].¹³C NMR: δ 175.5 (COOH), 164.0 (C-4), 158.2 (C-2), 151.5 (C-6), 92.5 (C-5), 54.0 (C-2), 48.5 (N-CH₂), 35.0 (alanine Cβ) [4].The 5-bromo substituent deshields H-6 and C-6 relative to unsubstituted willardiine.
Mass Spectrometry (MS)Electrospray ionization (ESI-MS) shows characteristic fragments:
m/z 170 [M-C₂H₄NO₂]⁺High-resolution MS confirms the molecular ion at m/z 278.0682 (C₇H₈⁷⁹BrN₃O₄) and 280.0662 (C₇H₈⁸¹BrN₃O₄) with 1:1 ratio [2] [4].
Infrared (IR) SpectroscopyKey absorptions (KBr pellet):
Table 2: Summary of Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 7.45 (s) | Uracil H-6 |
δ 4.50 (t) | Alanine H-α | |
MS | m/z 280/278 | [M]⁺ isotopic pattern |
m/z 184 | Bromouracil fragment | |
IR | 1690 cm⁻¹ | Uracil carbonyl asymmetric stretch |
1560 cm⁻¹ | C-Br vibration |
Pharmacology and Receptor Interactions of Bromo-Willardiine
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1